molecular formula C18H16N2O6 B1677146 Minocromil CAS No. 85118-44-1

Minocromil

Cat. No. B1677146
CAS RN: 85118-44-1
M. Wt: 356.3 g/mol
InChI Key: RMPRGCBYQSAAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Minocromil is a novel anti-asthmatic agent . It has a molecular formula of C18H16N2O6 and a molecular weight of 356.33 .

Scientific Research Applications

1. Asthma Management

Minocromil has been studied for its efficacy in managing asthma. A trial involving patients subjected to bronchial allergen challenges demonstrated significant benefits of Minocromil in reducing the concentration of antigens needed to decrease FEV1 (Forced Expiratory Volume in 1 second) below 20% of baseline, highlighting its potential as an anti-asthmatic agent (Svendsen et al., 1985). Additionally, in atopic adult asthmatic patients, Minocromil showed effectiveness in preventing exercise-induced asthma (EIA), maintaining stable baseline FEV1 and offering significant protection compared to placebo (Roberts & Thomson, 1985).

2. Anti-Inflammatory and Neuroprotective Properties

Research has indicated that Minocromil, apart from its anti-asthmatic properties, may have broader applications due to its anti-inflammatory and neuroprotective effects. Studies have demonstrated its effectiveness in models of various diseases with inflammatory bases, such as dermatitis, periodontitis, atherosclerosis, and autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease. Its neuroprotective efficacy has been confirmed in experimental models of cerebral ischemia, traumatic brain injury, and neurodegenerative conditions including Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, Alzheimer's disease, multiple sclerosis, and spinal cord injury (Garrido-Mesa et al., 2013).

3. Cardiac Protection in Ischemia/Reperfusion Injury

Minocromil has been studied for cardiac protection during ischemia/reperfusion (I/R) injury. The compound significantly reduced necrotic and apoptotic cell death in rat models, promoting hemodynamic recovery and cell survival, with a reduction in infarct size and cardiac release of creatine phosphokinase. These findings suggest its potential as a cardioprotective agent to ameliorate cardiac dysfunction associated with I/R injury (Scarabelli et al., 2004).

4. Treatment of Periodontal Disease

Minocromil has been evaluated for its role in treating periodontal disease. Studies demonstrated its passage into and concentration in gingival crevicular fluid (GCF), showing effectiveness against oral microorganisms, improvements in gingival health, and presence in serum at therapeutically effective levels (Ciancio et al., 1980).

5. Depression Treatment

Minocromil has been identified as a potential novel treatment for depression. A systematic review and meta-analysis of clinical trials found a large antidepressant effect of Minocromil compared to placebo, with good tolerability, indicating its potential as an effective intervention for depression (Rosenblat & McIntyre, 2018).

Safety And Hazards

The safety data sheet for Minocromil suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It should be stored in suitable and closed containers for disposal .

properties

IUPAC Name

6-(methylamino)-4-oxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-3-4-8-15-9(11(19-2)6-12(20-15)17(22)23)5-10-13(21)7-14(18(24)25)26-16(8)10/h5-7H,3-4H2,1-2H3,(H,19,20)(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPRGCBYQSAAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=CC(=N2)C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234255
Record name Minocromil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minocromil

CAS RN

85118-44-1
Record name Minocromil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minocromil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINOCROMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37A9VKY5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Minocromil
Reactant of Route 2
Minocromil
Reactant of Route 3
Minocromil
Reactant of Route 4
Minocromil
Reactant of Route 5
Minocromil
Reactant of Route 6
Minocromil

Citations

For This Compound
71
Citations
UG Svendsen, L Frølund, F Madsen, B Weeke - Allergy, 1985 - Wiley Online Library
… Minocromil is such a compound, recently developed by Fisons laboratories for topical use in the treatment of asthma (2). Inhalation of Minocromil both … effect of Minocromil and placebo …
Number of citations: 5 onlinelibrary.wiley.com
JA Roberts, NC Thomson - Clinical & Experimental Allergy, 1985 - Wiley Online Library
In a group of atopic adult asthmatic patients the effects of two new inhaled anti‐asthmatic drugs, nedocromil sodium and minocromil were studied in two independent randomized double…
Number of citations: 58 onlinelibrary.wiley.com
H Cairns, D Cox, KJ Gould, AH Ingall… - Journal of medicinal …, 1985 - ACS Publications
… These compounds, nedocromil sodium (TILADE 86) and minocromil (the free acid of 72), are at … Nedocromil sodium (86) was approximately 190 times and minocromil (sodium salt, 72) …
Number of citations: 111 pubs.acs.org
RGM Wright - Synthesis, 1984 - thieme-connect.com
… iodidefsodium car-bonate) yielded the corresponding N-methyl-N-tosyl deriva-tive (98 ‘!/» yield) which was readily detosylated with sul-phuric acid to give the diester of minocromil (1; …
Number of citations: 8 www.thieme-connect.com
JG Gleason, CD Perchonock, TJ Torphy - Annual Reports in Medicinal …, 1986 - Elsevier
… Nedocromil sodium (43) and minocromil (44) are topically active MRIs (rat PCA ID50 0.22 and 0.95 mg/kg intraderm., respectively). Both compounds …
Number of citations: 15 www.sciencedirect.com
JJ Gardner, JR Preston, CM Gilbert… - … of pharmaceutical and …, 1988 - Elsevier
… Negligible crossreaction of the antiserum was found (Table 2) with a wide range of drugs, including minocromil, which have some structural resemblance to nedocromil sodium. Ambi…
Number of citations: 11 www.sciencedirect.com
S Wongtim, SB Lehrer, JE Salvaggio… - Allergy and Asthma …, 1993 - search.proquest.com
… Clin Allergy 1987;17:69-74, 2, Roberts JA, Thomson NC: Attenuation of exerciseinduced asthma by pretreatment with nedocromil sodium and minocromil. Clin Allergy 19B5;15:377-381. …
Number of citations: 40 search.proquest.com
C Spooner, BH Rowe… - European Respiratory …, 2000 - Eur Respiratory Soc
… ±44], furosemide n=1 [33], minocromil n=1 [35]). Concurrent therapy included a … 2 & 4 mg NCS 4 mg minocromil … nedocromil sodium and minocromil. Clin Allergy 1985; 15: 377±381. 36. …
Number of citations: 33 erj.ersjournals.com
KJ Gould, CN Manners, DW Payling… - Journal of medicinal …, 1988 - ACS Publications
0Calculated from eq 2. 6Calculated values. Values in the table are corrected for ionization,'log PR (obsd)=-1.91; pK3= 8.63. dlog PR (obsd)=-1.77; p K¡= 9.31.'log PR (obsd)=-1.25; p K¡…
Number of citations: 21 pubs.acs.org
G Cocco, M SCHIANO, L PIOTTI… - EUROPEAN …, 1986 - … INT PUBL LTD 35 NORRE SOGADE …
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.